5-bromo-1-methyl-1H-indole-3-sulfonamide physicochemical properties and stability
5-bromo-1-methyl-1H-indole-3-sulfonamide physicochemical properties and stability
An In-Depth Technical Guide to the Physicochemical Architecture and Stability Profiling of 5-Bromo-1-methyl-1H-indole-3-sulfonamide
Strategic Context in Drug Discovery
The indole scaffold is a highly privileged pharmacophore in medicinal chemistry, historically associated with CNS and oncology targets. However, the specific functionalization seen in 5-bromo-1-methyl-1H-indole-3-sulfonamide (CAS: 2742652-83-9) transforms this classical ring system into a highly specialized building block[1].
Recent advancements in targeted oncology have identified indole-3-sulfonamide derivatives as potent, selective inhibitors of tumor-associated Carbonic Anhydrase (CA) isoforms, specifically hCA IX and hCA XII[2]. These isoforms are overexpressed in hypoxic tumors and regulate the acidic extracellular microenvironment. The primary sulfonamide group ( −SO2NH2 ) acts as the zinc-binding group (ZBG) within the CA active site[3].
The strategic addition of a 5-bromo group and a 1-methyl group serves distinct mechanistic purposes:
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1-Methylation (N1): Prevents N-dealkylation and blocks hydrogen bond donation at the indole nitrogen, thereby increasing membrane permeability and protecting the core from metabolic oxidation.
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5-Bromination (C5): Introduces a heavy halogen that not only increases overall lipophilicity but also enables favorable halogen-bonding interactions within hydrophobic target pockets, significantly enhancing binding affinity[3].
Caption: Structural functionalization of the indole core and its resulting physicochemical effects.
Physicochemical Profiling
Understanding the physicochemical baseline of a building block is critical before integrating it into high-throughput synthesis or biological assays. The data below synthesizes the core properties of 5-bromo-1-methyl-1H-indole-3-sulfonamide.
| Property | Value | Mechanistic Implication |
| CAS Number | 2742652-83-9[1] | Unique registry identifier for procurement and tracking. |
| Molecular Weight | 289.15 g/mol [1] | Highly efficient fragment size, allowing for downstream elaboration without violating Lipinski's Rule of 5. |
| Molecular Formula | C9H9BrN2O2S [1] | Contains a balanced ratio of heteroatoms to carbon. |
| Predicted pKa | ~10.2 (Sulfonamide NH2 )[4] | The molecule remains un-ionized at physiological pH (7.4), maximizing passive membrane permeability. |
| Estimated LogP | ~2.8 | Optimal lipophilicity for oral bioavailability; balances aqueous solubility with lipid membrane partitioning. |
| Topological Polar Surface Area (TPSA) | ~46 A˚2 | Well below the 90 A˚2 threshold, suggesting excellent potential for blood-brain barrier (BBB) penetration if desired. |
Mechanistic Stability Profiling
Indoles are historically notorious for their susceptibility to auto-oxidation, often turning pink or brown upon prolonged exposure to air and light. However, the stability profile of 5-bromo-1-methyl-1H-indole-3-sulfonamide is highly modified by its substituents.
Oxidative Stability: The electron-rich nature of the pyrrole ring in unsubstituted indole makes it prone to electrophilic attack by reactive oxygen species (ROS). In this molecule, the C3 -sulfonamide group exerts a strong electron-withdrawing effect ( −M , −I ), pulling electron density away from the core. Concurrently, the C5 -bromine exerts an inductive withdrawing effect ( −I ). This dual deactivation renders the indole core highly resistant to baseline oxidation.
Hydrolytic Stability: Sulfonamides are exceptionally stable to hydrolysis compared to their carboxamide counterparts. The sulfur-nitrogen bond possesses significant double-bond character due to dπ−pπ overlap, requiring harsh, forcing conditions (e.g., refluxing concentrated HCl or NaOH for extended periods) to cleave. Under standard physiological or assay conditions (pH 1-10, 37°C), the molecule is hydrolytically inert.
Photolytic Stability: The primary vulnerability of this molecule lies in photolysis. Aryl bromides can undergo homolytic cleavage under intense UV irradiation, generating highly reactive aryl radicals. Consequently, the compound must be stored in amber vials and protected from direct light during prolonged benchtop assays.
Validated Experimental Workflows
To ensure data integrity, all analytical workflows must be designed as self-validating systems . This means the protocol inherently contains internal controls that prove the assay worked, independently of the experimental result.
Protocol A: Self-Validating Forced Degradation Assay (HPLC-DAD-MS)
Objective: To determine the intrinsic stability indicating profile of the API under stress conditions.
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Stock Preparation: Dissolve the API in HPLC-grade Acetonitrile (MeCN) to a concentration of 1.0 mg/mL. Causality: MeCN is chosen over DMSO to prevent solvent-induced oxidative artifacts during stress testing.
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Stress Aliquoting: Transfer 1.0 mL of stock into four separate inert glass vials.
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Vial 1 (Acid): Add 1.0 mL of 0.1N HCl .
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Vial 2 (Base): Add 1.0 mL of 0.1N NaOH .
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Vial 3 (Oxidation): Add 1.0 mL of 3% H2O2 .
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Vial 4 (Control): Add 1.0 mL of HPLC water.
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Incubation: Seal and incubate Vials 1-4 at 60°C for 24 hours.
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Quenching (Critical Step): After 24 hours, neutralize Vial 1 with 0.1N NaOH and Vial 2 with 0.1N HCl . Causality: Quenching halts the degradation instantly. Without this, samples queued in the autosampler will continue to degrade, skewing time-point accuracy.
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Self-Validation (Mass Balance): Analyze via UHPLC-DAD. Integrate the peak area of the parent compound and all degradants. The total combined peak area must equal 95%-105% of the un-stressed Control vial. If the mass balance falls below 90%, it validates that the molecule has degraded into non-chromophoric species or volatiles, triggering mandatory MS/MS structural elucidation.
Caption: Self-validating forced degradation workflow ensuring accurate mass balance.
Protocol B: Kinetic Aqueous Solubility Profiling
Objective: To determine the maximum concentration of the compound in aqueous buffer before precipitation occurs, critical for in-vitro assay design.
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Master Stock: Prepare a 10 mM stock solution in 100% DMSO.
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Serial Dilution: Create a dilution series in DMSO ranging from 10 mM down to 0.1 mM.
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Aqueous Spiking: Pipette 5 µL of each DMSO stock into 245 µL of PBS (pH 7.4) in a 96-well plate. (Final DMSO concentration = 2%, mimicking standard biological assay conditions).
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Incubation: Shake the plate at 300 rpm for 2 hours at 25°C to allow thermodynamic equilibrium of the precipitate.
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Nephelometric Detection: Read the plate using a laser nephelometer. Causality: Nephelometry detects the light scatter caused by insoluble particulates. The point at which scatter sharply increases indicates the kinetic solubility limit.
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Self-Validation (Dynamic Range Check): Run Caffeine (highly soluble) and Amiodarone (poorly soluble) in parallel wells. If Caffeine shows scatter or Amiodarone shows no scatter, the assay is invalid, indicating either buffer contamination or laser misalignment.
Conclusion
5-Bromo-1-methyl-1H-indole-3-sulfonamide is a highly engineered, robust building block. Its structural modifications deliberately suppress the inherent oxidative liabilities of the indole core while optimizing its physicochemical properties for target binding (e.g., Carbonic Anhydrase inhibition). By employing rigorous, self-validating analytical workflows, researchers can confidently leverage this compound in complex drug discovery campaigns without the confounding variables of baseline instability.
References
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National Institutes of Health (PubMed). Design and development of novel series of indole-3-sulfonamide ureido derivatives as selective carbonic anhydrase II inhibitors. Retrieved from[Link]
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Bentham Science Publishers. Development of Novel Indole-3-sulfonamide-heteroaryl Hybrids as Carbonic Anhydrase Inhibitors: Design, Synthesis and in-vitro Screening. Retrieved from [Link]
Sources
- 1. CAS:2742652-83-9, 5-Bromo-1-methyl-1H-indole-3-sulfonamide-毕得医药 [bidepharm.com]
- 2. Design and development of novel series of indole-3-sulfonamide ureido derivatives as selective carbonic anhydrase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. 6-bromo-1-methyl-1H-indole-3-sulfonamide | 2167585-89-7 [m.chemicalbook.com]
